Glyceryl 1,3-diferulate
CAS No.: 83008-46-2
Cat. No.: VC16510284
Molecular Formula: C23H24O9
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83008-46-2 |
|---|---|
| Molecular Formula | C23H24O9 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | [2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+ |
| Standard InChI Key | PATJZXBBUQEFOY-NXZHAISVSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
Introduction
Chemical Identity and Structural Characteristics
Glyceryl 1,3-diferulate (CAS 83008-46-2) is a diester derivative of glycerol and ferulic acid, with the systematic IUPAC name [2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . Its molecular formula, C23H24O9, corresponds to a molecular weight of 444.4 g/mol, as computed by PubChem . The compound’s structure features two trans-configured feruloyl groups (E-isomers) attached to the terminal hydroxyl groups of glycerol, leaving the central hydroxyl group free .
Stereochemical and Spectroscopic Properties
The compound’s stereochemistry is confirmed by its InChI key (PATJZXBBUQEFOY-NXZHAISVSA-N), which encodes the spatial arrangement of its functional groups . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the glycerol backbone (δ 4.2–4.4 ppm for methylene protons) and the feruloyl aromatic rings (δ 6.8–7.6 ppm) . The conjugated double bonds in the feruloyl moieties exhibit characteristic UV-Vis absorption maxima at 320 nm, facilitating quantification via high-performance liquid chromatography (HPLC) .
Table 1: Key Physicochemical Properties of Glyceryl 1,3-Diferulate
Biosynthetic Pathways and Enzymatic Synthesis
Enzymatic Transesterification
Glyceryl 1,3-diferulate is synthesized via lipase-catalyzed transesterification of ethyl ferulate with glycerol or glycerides. Immobilized lipases (e.g., Candida antarctica lipase B) facilitate the reaction under solvent-free conditions, achieving yields of 39.6 ± 1.7% for glyceryl 1,3-diferulate and 10.4 ± 1.3% for 1-feruloyl-sn-glycerol (FG) from 3.0 g of crude precipitate . The reaction proceeds optimally at 50°C, with water content <1% to minimize hydrolysis byproducts .
Byproduct Formation and Optimization
Side products such as ferulic acid (<1%) and monoferuloyl glycerols arise from competing hydrolysis and incomplete esterification. Increasing the glycerol-to-ethyl ferulate ratio to 10:1 suppresses byproduct formation, while enzyme reuse for up to five cycles maintains catalytic efficiency . Recent studies demonstrate that substituting triglycerides with monoacylglycerols (MAG) or diacylglycerols (DAG) enhances glyceryl 1,3-diferulate yields to ~5% .
Purification and Analytical Methods
Flash Chromatography
Flash chromatography on silica gel with a hexane-acetone gradient (0–80% acetone over 7 column volumes) resolves glyceryl 1,3-diferulate (retention time: 14.2 min) from FG (retention time: 9.8 min) with >95% purity . A 120 g silica column processes 3.0 g of crude extract per run, achieving a throughput of 48.5 g of purified product from 96.4 g of raw material .
Table 2: Flash Chromatography Parameters and Yields
| Parameter | Value | Outcome |
|---|---|---|
| Column Size | 120 g silica | Baseline separation |
| Flow Rate | 57 mL/min | 39.1 g glyceryl 1,3-diferulate |
| Sample Load | 3.0 g | 9.4 g FG |
| Solvent Gradient | 0–80% acetone in hexane | 51.4% combined yield |
Analytical Validation
Liquid chromatography–electrospray ionization–mass spectrometry (LC-ESI-MS) confirms the molecular ion peaks at m/z 465.0 ([M − H + Na]<sup>+</sup>) for glyceryl 1,3-diferulate and m/z 266.9 ([M − H]<sup>−</sup>) for FG . High-resolution NMR (13C) further validates the ester linkages, with carbonyl carbons resonating at δ 170.2 ppm .
Natural Occurrence and Biological Sources
Glyceryl 1,3-diferulate occurs naturally in Lilium speciosum var. speciosum and Lilium henryi, where it constitutes up to 0.2% of the bulb dry weight . In wheat bran, it forms part of the arabinoxylan matrix, contributing to cell wall rigidity . Extraction from plant sources involves methanol-water (70:30 v/v) Soxhlet extraction, though yields are typically <0.1% due to matrix complexity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume